5-Ethyl-3-methyl-isoxazole-4-carboxylic acid

Description

Structural Characteristics and Classification

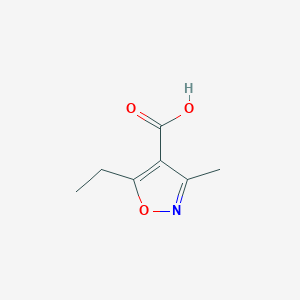

5-Ethyl-3-methyl-isoxazole-4-carboxylic acid belongs to the class of organic compounds known as isoxazoles, which are heterocyclic organic compounds containing an isoxazole moiety. The fundamental structure consists of a five-membered aromatic ring characterized by one oxygen atom and one nitrogen atom positioned at ring positions 1 and 2, respectively. This particular compound features an ethyl group (-C2H5) attached at position 5 of the isoxazole ring, a methyl group (-CH3) at position 3, and a carboxylic acid functional group (-COOH) at position 4.

The molecular framework of this compound represents an aromatic heteromonocyclic system with the molecular formula C7H9NO3. The isoxazole ring system is classified as an electron-rich azole, where the oxygen atom is positioned adjacent to the nitrogen atom, creating a distinctive electronic environment. This electronic configuration influences the chemical reactivity and physical properties of the compound, distinguishing it from other heterocyclic systems such as oxazoles or pyrroles.

The classification hierarchy places this compound within the kingdom of organic compounds, under the superclass of organoheterocyclic compounds, specifically in the class of azoles and subclass of isoxazoles. The compound can be further categorized as a monocarboxylic acid derivative due to the presence of the carboxylic acid functional group, which significantly influences its chemical behavior and potential applications.

The three-dimensional structure of the molecule exhibits specific spatial arrangements that affect its interactions with other chemical species. The planar nature of the isoxazole ring, combined with the substituent groups, creates a unique molecular geometry that influences both its physical properties and chemical reactivity patterns.

Historical Context and Discovery

The development of isoxazole chemistry traces its origins to the early twentieth century when Claisen made the first significant contribution to this field in 1903. Claisen synthesized the first compound in the isoxazole series through the oximation of propargylaldehyde acetal, establishing the foundation for subsequent developments in isoxazole chemistry. This pioneering work opened new avenues for the synthesis and study of various isoxazole derivatives, including substituted variants such as this compound.

The historical progression of isoxazole research has been marked by continuous improvements in synthetic methodologies and deeper understanding of structure-activity relationships. Over the decades, researchers have developed numerous approaches for synthesizing isoxazole derivatives, including regioselective copper-catalyzed procedures, 1,3-dipolar cycloaddition reactions, and environmentally benign synthetic routes using deep eutectic solvents.

The specific discovery and characterization of this compound emerged from systematic investigations into substituted isoxazole derivatives. The compound has been catalogued in various chemical databases and assigned the Chemical Abstracts Service registry number 69083-54-1, providing a unique identifier for this specific molecular structure.

Research into this particular compound has been facilitated by advances in analytical techniques and synthetic methods that allow for precise characterization of molecular structures and properties. The evolution of nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry has enabled detailed studies of isoxazole derivatives, contributing to a comprehensive understanding of their chemical behavior.

Nomenclature and Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The primary International Union of Pure and Applied Chemistry name for this compound is 5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid. Alternative nomenclature systems provide additional naming conventions, including the designation as 4-isoxazolecarboxylic acid, 5-ethyl-3-methyl.

Properties

IUPAC Name |

5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)8-11-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBFYEKSQILKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397954 | |

| Record name | 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69083-54-1 | |

| Record name | 5-Ethyl-3-methyl-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69083-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It’s worth noting that isoxazole derivatives are known for their broad spectrum of targets and high biological activity, making them useful in the development of new therapeutic agents with increased potency and lower toxicity .

Biochemical Pathways

Isoxazole derivatives have been tested for their anticancer, anti-inflammatory, and antibacterial activities , indicating that they may affect a variety of biochemical pathways related to these biological processes.

Result of Action

Isoxazole derivatives have been associated with various biological activities, including anticancer, anti-inflammatory, and antibacterial effects .

Biochemical Analysis

Biochemical Properties

5-Ethyl-3-methyl-isoxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby influencing metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

5-Ethyl-3-methyl-isoxazole-4-carboxylic acid is a member of the isoxazole family, characterized by its five-membered heterocyclic structure. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Below, we will explore its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C7H9NO3

- Molecular Weight : 155.15 g/mol

- Structure : The isoxazole ring contributes to its biological activity, with the carboxylic acid group enhancing solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. It may bind to active sites, influencing enzyme activity and altering metabolic fluxes.

- Cell Signaling Modulation : It affects cell signaling pathways crucial for processes such as cell growth and differentiation. By modulating these pathways, it can influence gene expression and cellular metabolism.

- Subcellular Localization : The localization within specific cellular compartments is critical for its efficacy, as it determines the compound's interactions with other biomolecules.

Biological Activities

Research has demonstrated that this compound displays several biological activities:

- Anticancer Activity : Studies have shown that derivatives of isoxazoles exhibit significant anticancer properties. For instance, certain analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays using LPS-induced RAW 264.7 cells showed that it could inhibit nitric oxide production, suggesting a role in mitigating inflammatory responses .

- Antibacterial Properties : Isoxazole derivatives are known for their antibacterial effects. Preliminary studies indicate that this compound may inhibit the growth of specific bacterial strains, although further research is required to elucidate its spectrum of activity .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : A study reported that structural modifications on isoxazole derivatives significantly enhanced cytotoxicity against ovarian cancer cells (A2780), with some compounds showing EC50 values as low as 0.5 μM . This highlights the importance of molecular structure in determining biological efficacy.

- Inflammation Models : In models assessing inflammation, this compound exhibited selective inhibitory effects on cytokine production, demonstrating potential for therapeutic applications in inflammatory diseases .

- Transport Mechanisms : Research indicated that the transport and distribution within cells are mediated by specific transporters, which play a crucial role in determining the compound's bioavailability and overall effectiveness.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory and Analgesic Properties

The compound is structurally related to known anti-inflammatory agents. Its derivatives have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis . A notable case study demonstrated that specific isoxazole derivatives showed significant anti-inflammatory effects in animal models, suggesting a strong therapeutic potential for 5-ethyl-3-methyl-isoxazole-4-carboxylic acid .

1.2 Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, it was found to outperform several structurally similar compounds, reinforcing its potential as a lead compound for drug development in combating bacterial infections .

Biochemical Research Applications

2.1 Proteomics and Cellular Mechanisms

The compound has been utilized as a biochemical probe in proteomics research. It has been employed to identify protein interactions within complex biological systems, aiding in the understanding of cellular mechanisms at the molecular level. This application underscores its utility in advancing knowledge in cellular biology and biochemistry.

2.2 Synthesis of Biologically Active Compounds

this compound serves as a precursor in the synthesis of various biologically active compounds. Its ability to interact with multiple biochemical pathways makes it a valuable tool in drug discovery and development .

Material Science Applications

3.1 Development of Functional Materials

The unique chemical structure of this compound allows it to be incorporated into polymers and other materials, enhancing their properties. Research is ongoing into its use in creating functional materials with specific electrical or thermal properties, which could have applications in electronics and nanotechnology .

Preparation Methods

Synthesis via Ethyl Ethoxymethyleneacetoacetate Intermediate

One of the most detailed and industrially relevant methods involves the use of ethyl ethoxymethyleneacetoacetate as a key intermediate. This method includes the following major steps:

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate

React ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C to form a mixture containing ethyl ethoxymethyleneacetoacetate.Step 2: Cyclization to Ethyl-5-methylisoxazole-4-carboxylate

Combine the intermediate with sodium acetate (or trifluoroacetic acid salt) and hydroxylamine sulfate at low temperature (−20 °C to 10 °C). The reaction proceeds via condensation and cyclization to form the isoxazole ring, yielding ethyl-5-methylisoxazole-4-carboxylate.Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

Treat the ester with a strong acid to hydrolyze it to the corresponding carboxylic acid.Step 4: Conversion to Acid Chloride

React the acid with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride.Step 5: Further Functionalization

This step is specific to derivatives but involves reaction with amines to form amides.

Key Observations and Challenges:

During the cyclization step, an isomeric impurity, ethyl-3-methylisoxazole-4-carboxylate, is formed due to non-specific nucleophilic attack by the nitrogen lone pair on the carbonyl carbon of the intermediate. This impurity can reach levels of about 10.4% and closely co-elutes with the desired product in HPLC, complicating purification.

The process also generates a by-product known as CATA at 6–8% under basic and reflux conditions.

To improve purity, an additional distillation or purification step is often necessary to remove these impurities.

The reaction conditions, especially temperature control during hydroxylamine addition and reflux steps, are critical for minimizing side reactions and impurity formation.

Typical Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature Range | Yield/Notes |

|---|---|---|---|

| Formation of ethyl ethoxymethyleneacetoacetate | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75–150 °C | Intermediate mixture formed |

| Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Sodium acetate, hydroxylamine sulfate, ethanol | −20 °C to 10 °C | Crude yield ~85% (after purification) |

| Hydrolysis to acid | Strong acid (e.g., HCl) | Ambient to reflux | Crystallization of acid |

| Conversion to acid chloride | Thionyl chloride | Ambient | Acid chloride formed |

This process is described in detail in patent US20030139606A1, which provides a comprehensive route with notes on impurity profiles and purification strategies.

Alternative Methods Involving Hydroxylamine and Alkoxybutenoates

Another approach focuses on synthesizing esters of 5-amino-3-methyl-4-isoxazole carboxylic acid, which can be converted to the acid form. This method involves:

Use of tertiary amines to liberate hydroxylamine from its hydrochloride salt in an alcoholic medium.

Reaction of methyl 2-cyano-3-alkoxy-2-butenoates as substrates to form the isoxazole ring system.

This method yields high purity esters (ethyl or methyl) with yields exceeding 90%.

The esters can then be hydrolyzed or transesterified to obtain the corresponding acids.

This approach is practical and efficient, minimizing by-products and decomposition compared to older methods. It is described in Polish patent PL216764B1, which highlights the improved purity and yield of the esters and their conversion to acids.

Carboxylation of Lithio Derivatives

In academic research, 5-substituted isoxazole carboxylic acids have also been prepared via lithiation of isoxazolones followed by carboxylation with carbon dioxide. For example:

3-Arylisoxazol-5-ones are treated with n-butyllithium to form lithio intermediates.

These intermediates are then reacted with carbon dioxide to form the corresponding carboxylic acids.

The acids obtained are confirmed by IR, NMR, and elemental analysis.

This method is more common for research-scale preparation and allows access to various substituted isoxazole acids that are difficult to obtain by hydrolysis of esters.

The method also allows conversion of the acids to methyl esters using diazomethane.

This approach is detailed in the literature on isoxazole chemistry but is less commonly used for 5-ethyl-3-methyl-isoxazole-4-carboxylic acid specifically.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate reagents (e.g., phenylhydrazine), followed by basic hydrolysis of the ester intermediate to yield the carboxylic acid . For purification, recrystallization from a DMF/acetic acid mixture is effective in removing byproducts and achieving >95% purity . Monitor reaction progress via TLC and confirm purity using HPLC or melting point analysis.

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use single-crystal X-ray diffraction for definitive structural elucidation . Complement this with FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., isoxazole ring protons at δ 6.5–7.0 ppm and ethyl/methyl groups at δ 1.2–2.5 ppm) . Mass spectrometry (ESI-MS) can verify molecular weight (MW: 155.15 g/mol).

Q. How does solubility vary across solvents, and what storage conditions are optimal?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and acetic acid . Store at 0–6°C in airtight containers under inert gas to prevent degradation . Avoid prolonged exposure to light or humidity, as these may induce hydrolysis or dimerization .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the isoxazole ring?

- Methodological Answer : Electrophilic substitution occurs preferentially at the 5-position due to electron-donating effects of the ethyl group. For example, benzyloxycarbonylaminoethyl derivatives can be synthesized via nucleophilic substitution at the 5-position using ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate as an intermediate . Optimize reaction conditions (e.g., temperature, catalyst) to minimize side reactions at the 3-methyl position .

Q. What computational methods are suitable for predicting reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict sites for electrophilic/nucleophilic attack . Molecular dynamics simulations assess stability under varying pH and temperature conditions .

Q. How can this compound be incorporated into peptide chains as an unnatural amino acid?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected 5-Amino-3-methyl-isoxazole-4-carboxylic acid. Activate the carboxylic acid group using HBTU/DIPEA and couple to resin-bound peptides. Confirm incorporation via ESI-MS and circular dichroism (CD) to evaluate conformational impacts .

Q. What are the stability profiles under extreme experimental conditions (e.g., high temperature, acidic/basic media)?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.